molecular formula C16H27N5O3S B129509 6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-63-8

6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine

Cat. No. B129509
CAS RN: 152537-63-8
M. Wt: 369.5 g/mol
InChI Key: QRBCZOIEZLETND-UHFFFAOYSA-N
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Description

6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine, also known as DHPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DHPG is a potent agonist of group I metabotropic glutamate receptors (mGluRs), which are involved in various physiological and pathological processes in the central nervous system.

Mechanism of Action

6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine acts as a selective and potent agonist of group I mGluRs, specifically mGluR1 and mGluR5. Upon binding to these receptors, this compound activates a signaling cascade that leads to the modulation of various intracellular pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the protein kinase C (PKC) pathway. These pathways are involved in various physiological and pathological processes in the central nervous system, such as synaptic plasticity, learning and memory, and neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to induce long-term potentiation (LTP) in hippocampal slices, which is a cellular mechanism underlying learning and memory. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity. In vivo, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has several advantages and limitations for lab experiments. One of the advantages is its selectivity and potency for group I mGluRs, which allows for the specific modulation of these receptors. Another advantage is its ability to induce LTP in hippocampal slices, which is a widely used model for studying synaptic plasticity and learning and memory. However, one of the limitations is its low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods. Another limitation is its potential toxicity and side effects, which may require careful dosing and monitoring.

Future Directions

There are several future directions for research on 6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine. One direction is to investigate the potential therapeutic effects of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to explore the role of group I mGluRs in other physiological and pathological processes, such as pain and inflammation. Additionally, further studies are needed to elucidate the intracellular signaling pathways activated by this compound and their downstream effects on neuronal function and behavior.

Scientific Research Applications

6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is a selective and potent agonist of group I mGluRs, which are involved in various physiological and pathological processes in the central nervous system, such as synaptic plasticity, learning and memory, and neurodegenerative diseases. This compound has been used to study the role of group I mGluRs in these processes, as well as to investigate the potential therapeutic effects of modulating group I mGluR activity.

properties

CAS RN

152537-63-8

Molecular Formula

C16H27N5O3S

Molecular Weight

369.5 g/mol

IUPAC Name

5-ethyl-5-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]heptane-1-sulfonamide

InChI

InChI=1S/C16H27N5O3S/c1-4-16(5-2,8-6-7-9-25(17,22)23)11-24-15-13(3)10-14-18-12-19-21(14)20-15/h10,12H,4-9,11H2,1-3H3,(H2,17,22,23)

InChI Key

QRBCZOIEZLETND-UHFFFAOYSA-N

SMILES

CCC(CC)(CCCCS(=O)(=O)N)COC1=NN2C(=NC=N2)C=C1C

Canonical SMILES

CCC(CC)(CCCCS(=O)(=O)N)COC1=NN2C(=NC=N2)C=C1C

Other CAS RN

152537-63-8

synonyms

6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)p yridazine

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using 6-hydroxy-5,5-diethyl-1-hexanesulfonamide and 6-chloro-7-methyl[1,2,4]triazolo[1,5-b]pyridazine, the same reaction was conducted as in Example 5 to produce the title compound. m.p. 132°-133° C.
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6-hydroxy-5,5-diethyl-1-hexanesulfonamide
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reactant
Reaction Step One
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